molecular formula C10H11ClO3 B055706 Methyl 4-chloro-2-methylphenoxyacetate CAS No. 2436-73-9

Methyl 4-chloro-2-methylphenoxyacetate

Cat. No.: B055706
CAS No.: 2436-73-9
M. Wt: 214.64 g/mol
InChI Key: VWERIRLJUWTNDA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylphenoxyacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

MCPA methyl ester, also known as MCPA-methyl or Methyl 4-chloro-2-methylphenoxyacetate, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant growth hormones that naturally exist in plants .

Mode of Action

MCPA methyl ester operates as a systemic post-emergence phenoxy herbicide . It acts as a plant growth regulator, controlling broadleaf weeds by stimulating nucleic acid and protein synthesis . This stimulation impacts cell division and respiration, leading to malformed leaves, stems, and roots .

Biochemical Pathways

The biochemical pathways affected by MCPA methyl ester involve the disruption of normal plant growth processes. By mimicking the action of auxin, MCPA interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventually plant death .

Pharmacokinetics

The pharmacokinetics of MCPA methyl ester involves its absorption, distribution, metabolism, and excretion (ADME) in the environment. MCPA methyl ester has low solubility in water, which reduces the chance of water pollution . It can degrade in soil through biological and biotic mechanisms, further reducing environmental pollution .

Result of Action

The result of MCPA methyl ester’s action is the effective control of broadleaf weeds. By disrupting normal plant growth, MCPA causes the weeds to die, thereby protecting the desired crops .

Action Environment

The efficacy and stability of MCPA methyl ester can be influenced by environmental factors. For instance, it has been found to be an effective solution for hard-to-control weeds in low humidity areas . Its application can be done by either ground or aerial application equipment, suggesting its stability and efficacy in diverse environmental conditions .

Biochemical Analysis

Biochemical Properties

The role of Methyl 4-chloro-2-methylphenoxyacetate in biochemical reactions is primarily as an auxin, a type of plant growth hormone . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is complex and can vary depending on the specific biological context .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can involve various transporters or binding proteins . It can also have effects on its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWERIRLJUWTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179100
Record name MCPA-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-73-9
Record name MCPA methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPA-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chloro-2-methylphenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPA-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental concerns associated with MCPA?

A: MCPA has been detected in soil and sand dust samples, particularly in areas with agricultural activity. [] Its presence raises concerns about potential contamination of water resources and its impact on ecosystems. Further research is needed to understand the long-term ecological effects of MCPA and develop strategies for its mitigation. []

Q2: What are potential alternatives to using MCPA?

A: While MCPA demonstrates effectiveness in weed control, exploring alternative weed management strategies is crucial for sustainable agriculture. Research suggests that allelopathic weed extracts, such as those from Sorghum halepense and Cyperus rotundus, can offer some level of weed control. [] Additionally, mulching with materials like wheat straw and eucalyptus leaves presents another avenue for suppressing weed growth and enhancing crop quality. [] Further research is necessary to optimize these alternative approaches and evaluate their long-term efficacy and ecological impact.

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